molecular formula C10H10BrNO B13470937 4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine

4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine

Cat. No.: B13470937
M. Wt: 240.10 g/mol
InChI Key: OVGSNWBRKPKVFC-UHFFFAOYSA-N
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Description

4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine is a heterocyclic compound that features a unique structure combining a bromine atom, a methylidene group, and an oxepino-pyridine ring system

Preparation Methods

The synthesis of 4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor molecule followed by cyclization to form the oxepino-pyridine ring system. Specific reaction conditions, such as the use of bromine or N-bromosuccinimide (NBS) as brominating agents and the presence of catalysts like Lewis acids, are crucial for achieving high yields and purity .

Industrial production methods for this compound may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted oxepino-pyridine derivatives .

Scientific Research Applications

4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are often determined through experimental studies, including molecular docking and in vitro assays .

Comparison with Similar Compounds

4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

4-bromo-9-methylidene-7,8-dihydro-5H-oxepino[4,3-c]pyridine

InChI

InChI=1S/C10H10BrNO/c1-7-2-3-13-6-9-8(7)4-12-5-10(9)11/h4-5H,1-3,6H2

InChI Key

OVGSNWBRKPKVFC-UHFFFAOYSA-N

Canonical SMILES

C=C1CCOCC2=C(C=NC=C12)Br

Origin of Product

United States

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